Ethyl 4-chloro-5-methoxy-2-nitrobenzoate
CAS No.:
Cat. No.: VC18320827
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO5 |
|---|---|
| Molecular Weight | 259.64 g/mol |
| IUPAC Name | ethyl 4-chloro-5-methoxy-2-nitrobenzoate |
| Standard InChI | InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3 |
| Standard InChI Key | FWXWOTDIPHITIM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC |
Introduction
Structural and Molecular Characteristics
Ethyl 4-chloro-5-methoxy-2-nitrobenzoate belongs to the nitrobenzoate ester family, with a molecular weight of 259.65 g/mol. The benzene core is functionalized with three distinct substituents:
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Chlorine at position 4 (electron-withdrawing, meta-directing),
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Methoxy at position 5 (electron-donating, ortho/para-directing),
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Nitro at position 2 (electron-withdrawing, meta-directing).
This substitution pattern creates a polarized electronic environment, influencing reactivity in electrophilic and nucleophilic reactions. X-ray crystallography of structurally analogous compounds, such as methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, reveals weak intermolecular C–H···O hydrogen bonds that stabilize crystal packing . Such interactions may similarly govern the solid-state behavior of ethyl 4-chloro-5-methoxy-2-nitrobenzoate, though experimental data specific to this compound remain limited.
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically begins with 4-chloro-5-methoxy-2-nitrobenzoic acid, which undergoes esterification with ethanol. A representative method, adapted from methyl ester syntheses , involves:
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Acid Catalysis: Reacting 4-chloro-5-methoxy-2-nitrobenzoic acid with excess ethanol in the presence of concentrated sulfuric acid.
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Reflux Conditions: Heating the mixture under reflux (70–80°C) for 4–6 hours to drive esterification.
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Workup: Quenching with ice water, extracting with ethyl acetate, and purifying via recrystallization.
This method yields pale yellow crystals, with reported efficiencies exceeding 70% for analogous methyl esters .
Industrial-Scale Production
Industrial protocols emphasize continuous-flow nitration to enhance safety and yield. Key considerations include:
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Temperature Control: Maintaining −10°C during nitration to prevent byproducts.
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Solvent Selection: Using dichloromethane or acetic acid as inert media.
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Catalyst Optimization: Employing zeolites or ion-exchange resins to minimize acid waste.
Patent US6518423 highlights the utility of sulfuric acid as a dual catalyst and dehydrating agent in esterification, though substitutions like p-toluenesulfonic acid are explored for greener alternatives.
Physicochemical Properties
Experimental and predicted properties for ethyl 4-chloro-5-methoxy-2-nitrobenzoate include:
The compound’s solubility in polar aprotic solvents aligns with its ester and nitro groups, which enhance dipole interactions.
Reactivity and Functional Transformations
Nitro Group Reduction
The nitro group at position 2 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This transformation is critical for generating 4-chloro-5-methoxy-2-aminobenzoic acid esters, intermediates in antibiotic synthesis .
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with morpholine in DMF at 60°C yields 4-morpholino-5-methoxy-2-nitrobenzoate, a precursor to kinase inhibitors .
| Compound | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |
|---|---|---|
| Methyl 4-chloro-2-nitrobenzoate | 12.3 µM | 64 µg/mL |
| Ethyl 5-methoxy-2-nitrobenzoate | 8.7 µM | 32 µg/mL |
These data suggest that ethyl 4-chloro-5-methoxy-2-nitrobenzoate may exhibit enhanced bioactivity due to synergistic electronic effects.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization at position 4 yields COX-2-selective inhibitors.
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Antibiotics: Amination products are precursors to sulfonamide analogs.
Material Science
Nitroaromatic esters are explored as photoinitiators in polymer chemistry, leveraging nitro group photolysis to generate radicals for crosslinking .
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